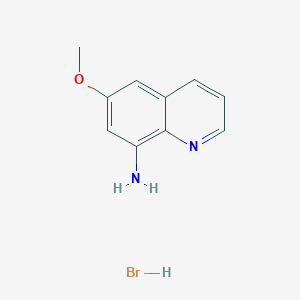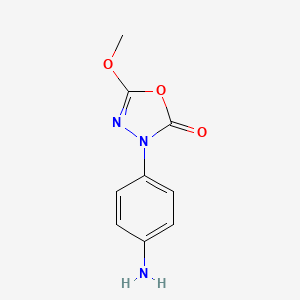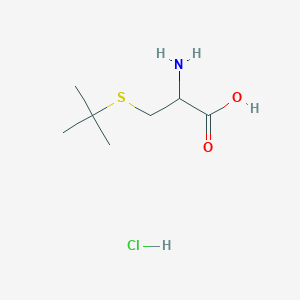
S-tert-Butyl-L-cysteine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-tert-Butyl-L-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butyl group attached to the sulfur atom of the cysteine molecule. This compound is often used in scientific research due to its unique properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of S-tert-Butyl-L-cysteine hydrochloride typically involves the protection of the thiol group of L-cysteine with a tert-butyl group. This can be achieved through the reaction of L-cysteine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of thiol protection and subsequent conversion to the hydrochloride salt, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : S-tert-Butyl-L-cysteine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted cysteine derivatives
Applications De Recherche Scientifique
Chemistry: : S-tert-Butyl-L-cysteine hydrochloride is used as a building block in peptide synthesis. It helps in the protection of the thiol group during the synthesis process .
Biology: : In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It is also used in the synthesis of cysteine-containing peptides .
Industry: : In the industrial sector, it is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride involves its interaction with cysteine residues in proteins. The tert-butyl group provides steric protection to the thiol group, preventing unwanted reactions during peptide synthesis. This allows for selective modification of cysteine residues in proteins and peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine hydrochloride: Lacks the tert-butyl group, making it more reactive.
S-tert-Butylmercapto-L-cysteine: Similar structure but different functional group positioning
Uniqueness: : S-tert-Butyl-L-cysteine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection of the thiol group is required .
Propriétés
Formule moléculaire |
C7H16ClNO2S |
|---|---|
Poids moléculaire |
213.73 g/mol |
Nom IUPAC |
2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Clé InChI |
MHBMYFJKEBCMDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
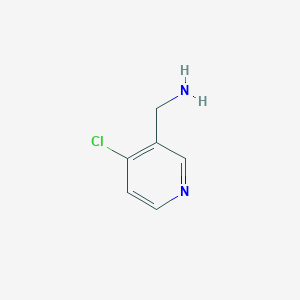
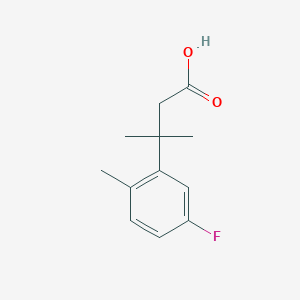
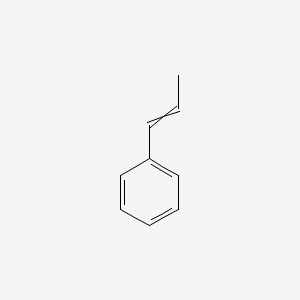
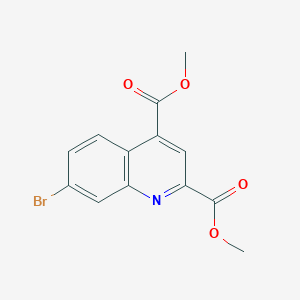
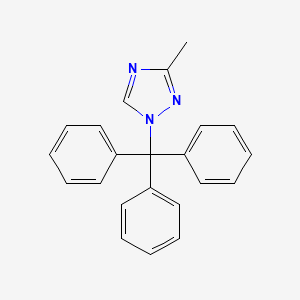
![4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8816548.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)
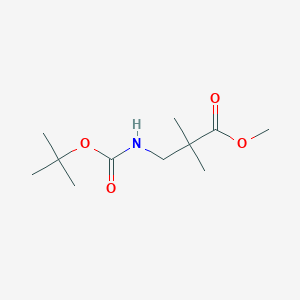
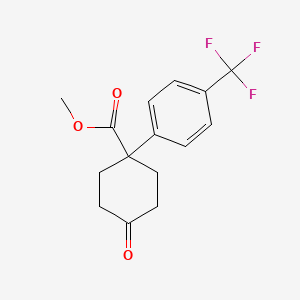
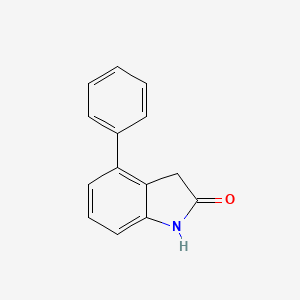
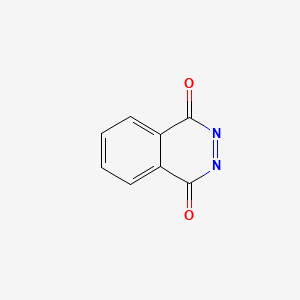
![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)
